Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate

CAS No.:

Cat. No.: VC13546417

Molecular Formula: C4H4BBrCl2F3K

Molecular Weight: 309.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BBrCl2F3K |

|---|---|

| Molecular Weight | 309.79 g/mol |

| IUPAC Name | potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide |

| Standard InChI | InChI=1S/C4H4BBrCl2F3.K/c6-4(2-8)3(1-7)5(9,10)11;/h1-2H2;/q-1;+1/b4-3-; |

| Standard InChI Key | LGVFVJTYSQFRCD-LNKPDPKZSA-N |

| Isomeric SMILES | [B-](/C(=C(/CCl)\Br)/CCl)(F)(F)F.[K+] |

| SMILES | [B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

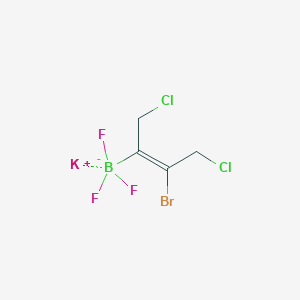

The compound’s systematic IUPAC name, potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide, reflects its structural features: a bromine atom at position 3, chlorine atoms at positions 1 and 4 of a but-2-en-2-yl chain, and a trifluoroborate group coordinated to potassium . Its molecular formula is C₄H₃BBrCl₂F₃K, with a molecular weight of 361.33 g/mol . The (E)-configuration denotes the trans spatial arrangement of substituents around the double bond, a critical factor in its reactivity .

Structural Analysis

The molecule’s core consists of a halogenated alkene backbone, where bromine and chlorine substituents introduce steric and electronic effects that influence reaction pathways. The trifluoroborate group (–BF₃K) enhances stability compared to boronic acids, mitigating premature hydrolysis while retaining nucleophilic character for cross-coupling reactions . X-ray crystallography data, though unavailable for this specific compound, suggest analogous trifluoroborates adopt tetrahedral geometry around the boron atom, stabilized by potassium counterion interactions .

Synthesis and Manufacturing

General Preparation Methods

Potassium trifluoroborates are typically synthesized via fluorolysis of boronic acids or esters using potassium hydrogen fluoride (KHF₂) . For this compound, the likely precursor is (E)-3-bromo-1,4-dichlorobut-2-en-2-ylboronic acid, which undergoes fluorination in aqueous KHF₂ under controlled pH conditions. The reaction proceeds via nucleophilic substitution, replacing boronic acid hydroxyl groups with fluorine atoms to form the trifluoroborate anion, which precipitates as the potassium salt .

Industrial and Laboratory-Scale Production

Commercial suppliers like AK Scientific and Combi-Blocks produce the compound under inert atmospheres to prevent decomposition, with purity levels exceeding 98% . Scalability is limited by the halogenated alkene’s sensitivity to light and moisture, necessitating anhydrous solvents and low-temperature storage .

Reactivity and Synthetic Applications

Suzuki–Miyaura Cross-Coupling

The compound serves as a stable coupling partner in palladium-catalyzed reactions, enabling the formation of carbon–carbon bonds. For example, it reacts with aryl halides to yield substituted alkenes, a process critical in synthesizing bioactive molecules . Its trifluoroborate group resists protodeboronation, a common issue with boronic acids, allowing reactions under milder conditions .

Halogen Exchange Reactions

The bromine and chlorine substituents offer sites for sequential functionalization. Bromine’s higher leaving-group ability facilitates nucleophilic substitutions, while chlorine atoms can undergo metal-halogen exchange with organolithium reagents, enabling modular synthesis of polyhalogenated intermediates .

Electrophilic Alkene Transformations

The electron-deficient double bond participates in Diels-Alder reactions and epoxidations, expanding its utility in constructing cyclic and oxygenated frameworks. Recent studies explore its use in synthesizing fluorinated polymers, leveraging the trifluoromethyl group’s electron-withdrawing effects .

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Partially soluble in THF, DMF | |

| Stability | Sensitive to light, moisture | |

| Density | Not reported | – |

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wash skin thoroughly after use |

| Eye Damage | H319 | Use face shields |

| Respiratory Irritation | H335 | Ensure ventilation |

Emergency Protocols

In case of exposure:

-

Inhalation: Move to fresh air and seek medical attention if symptoms persist .

-

Skin Contact: Rinse with water for 15 minutes and remove contaminated clothing .

-

Eye Contact: Flush with water for several minutes and consult an ophthalmologist .

Industrial and Research Applications

Pharmaceutical Intermediate Synthesis

The compound’s halogenated alkene motif is pivotal in constructing α,β-unsaturated carbonyl systems, common in kinase inhibitors and antiviral agents. For instance, it has been used to introduce fluorinated segments into protease inhibitors, enhancing metabolic stability .

Materials Science

In polymer chemistry, it acts as a monomer for fluorinated elastomers with superior thermal and chemical resistance. Recent patents describe its incorporation into OLED materials, where the boron center facilitates electron transport .

Regulatory and Environmental Considerations

Waste Disposal

Residual quantities must be treated as hazardous waste, incinerated in EPA-approved facilities to prevent environmental release of boron or halogens .

Regulatory Status

Approved for research use only under the supervision of qualified personnel, with commercial distribution restricted to certified laboratories .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume